![molecular formula C19H19N5OS B2906797 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide CAS No. 1421524-07-3](/img/structure/B2906797.png)
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide leads to an increase in acetylcholine levels, which can help alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease . This can result in improved memory and cognitive function .
Biochemical Analysis
Biochemical Properties
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound exhibits inhibitory activity against AChE, with a moderate inhibitory concentration (IC50) of 0.90 µM . It has a lower inhibitory activity against BuChE, with an IC50 of 7.53 µM . This indicates that N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a selective AChE inhibitor .
Cellular Effects
The effects of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide on cells are primarily related to its role as an AChE inhibitor . By inhibiting AChE, this compound can potentially modulate acetylcholine levels in the brain, which could have implications for cognitive function and memory
Molecular Mechanism
The molecular mechanism of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with AChE . The compound binds to AChE, inhibiting its activity and thereby increasing acetylcholine levels . The compound’s inhibitory effect against AChE is mixed-type, involving both competitive and non-competitive inhibition .
Metabolic Pathways
Given its role as an AChE inhibitor, it may interact with enzymes or cofactors involved in acetylcholine metabolism
Preparation Methods
The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(thiophen-2-yl)pyrimidine with 4-phenylpiperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with a carboxamide derivative to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is unique due to its specific structure, which allows it to selectively inhibit acetylcholinesterase. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A compound with a similar mechanism of action but different chemical structure.
Galantamine: Another acetylcholinesterase inhibitor with a different structural framework.
These compounds share the common goal of inhibiting acetylcholinesterase but differ in their chemical structures and specific binding interactions with the enzyme .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-7,12-14H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHIJYQBBAXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)

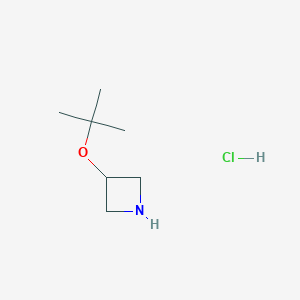
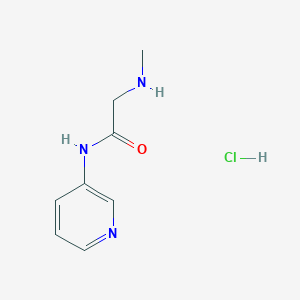
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2906723.png)
![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2906724.png)
![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)
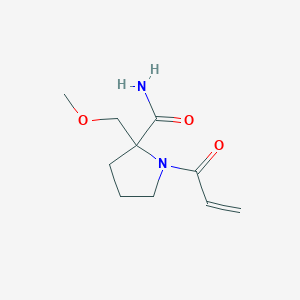
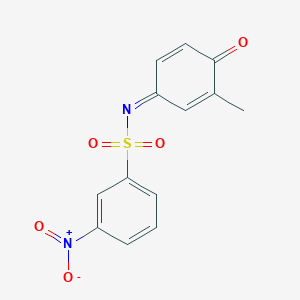
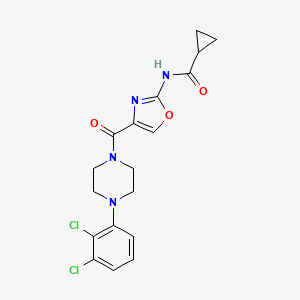
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)

